Ethanol-1-13C
Overview
Description
Mechanism of Action
Target of Action
Ethanol-1-13C, like its parent compound ethanol, primarily targets the brain’s neurons . It interacts with various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . These neurotransmitters play crucial roles in transmitting signals in the brain and nervous system.
Mode of Action
This compound alters the brain’s neurons in several ways. It changes their membranes as well as their ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . This interaction leads to changes in the neuronal activity, affecting the communication between neurons and resulting in the physiological and psychological effects associated with alcohol consumption .
Biochemical Pathways
This compound is metabolized primarily through the alcohol dehydrogenase (ADH) pathway and the cytochrome P450 (CYP) 2E1 pathway . ADH metabolizes ethanol into acetaldehyde, a toxic metabolite, which is then further metabolized into acetate, a non-toxic substance, by the enzyme aldehyde dehydrogenase . The CYP2E1 pathway also contributes to ethanol metabolism, especially when alcohol is consumed in large amounts .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its metabolism, as mentioned above, primarily occurs in the liver through the ADH and CYP2E1 pathways . The end product of ethanol metabolism, acetate, is further metabolized into carbon dioxide and water, which are then excreted from the body .
Result of Action
The action of this compound at the neuronal level results in a range of effects, from mild euphoria and decreased anxiety to unconsciousness and even death, depending on the blood concentration . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow down the absorption of ethanol, thereby affecting its action . Genetic factors, such as polymorphisms in the ADH and ALDH genes, can also influence the metabolism of ethanol and, consequently, its effects .
Biochemical Analysis
Biochemical Properties
Ethanol-1-13C participates in numerous biochemical reactions. It can be metabolized in the body, primarily in the liver, through several enzymatic processes. The primary enzymes involved in its metabolism are alcohol dehydrogenase and aldehyde dehydrogenase . These enzymes facilitate the conversion of this compound to acetaldehyde and then to acetate, respectively . The interactions between this compound and these enzymes are typically characterized by the transfer of a hydride ion .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in Saccharomyces cerevisiae, a model organism often used in biochemical studies, this compound has been shown to enhance ATP regeneration due to ethanol assimilation, which was critical for high S-adenosyl-L-methionine (SAM) accumulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, such as alcohol dehydrogenase, facilitating the conversion of this compound to acetaldehyde . This process involves the transfer of a hydride ion from this compound to the enzyme’s coenzyme, NAD+, resulting in the formation of NADH .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study involving 13C metabolic flux analysis, it was observed that the metabolic flux levels of the tricarboxylic acid cycle and glyoxylate shunt in the ethanol culture were significantly higher than that of glucose . This suggests that the effects of this compound on cellular function can vary depending on the duration of exposure and the specific experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through the action of alcohol dehydrogenase and aldehyde dehydrogenase enzymes . This process results in the conversion of this compound to acetaldehyde and then to acetate, which can then enter the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol-1-13C can be synthesized through the fermentation of glucose-1-13C using yeast. The glucose-1-13C is first prepared by photosynthetic incorporation of carbon-13 dioxide into glucose. The fermentation process then converts glucose-1-13C into this compound under anaerobic conditions .
Industrial Production Methods: Industrial production of this compound involves the use of carbon-13 labeled substrates, such as glucose-1-13C, which are fermented by microorganisms. The process is carefully controlled to ensure high isotopic purity and yield .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form acetaldehyde-1-13C and further oxidation to acetic acid-1-13C.
Reduction: this compound can be reduced to ethane-1-13C under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions to form various derivatives, such as ethyl halides.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium dichromate (K2Cr2O7) in acidic medium or enzymatic catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Halogenating agents like hydrogen halides (HX) are used for substitution reactions.
Major Products:
Oxidation: Acetaldehyde-1-13C, acetic acid-1-13C.
Reduction: Ethane-1-13C.
Substitution: Ethyl halides (e.g., ethyl chloride-1-13C).
Scientific Research Applications
Ethanol-1-13C is extensively used in scientific research due to its isotopic labeling, which provides valuable insights into various processes:
Chemistry: Used in NMR spectroscopy to study reaction mechanisms, molecular structures, and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of ethanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of ethanol in the human body.
Industry: Applied in the authentication of ethanol-containing beverages and products through isotopic analysis.
Comparison with Similar Compounds
Ethanol-2-13C: Another isotopically labeled ethanol where the carbon-2 atom is replaced with carbon-13.
Methanol-13C: A carbon-13 labeled methanol used for similar analytical purposes.
Acetaldehyde-13C2: A doubly labeled acetaldehyde with two carbon-13 atoms.
Uniqueness: Ethanol-1-13C is unique due to its specific labeling at the carbon-1 position, making it particularly useful for studies focusing on the initial carbon atom in metabolic pathways and reaction mechanisms. This specificity allows for precise tracking and analysis in various scientific applications .
Properties
IUPAC Name |
(113C)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480248 | |
Record name | Ethanol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.061 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14742-23-5 | |
Record name | Ethanol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14742-23-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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